7-Bromo-4-chloro-3-iodo-8-methylquinoline
Overview
Description
7-Bromo-4-chloro-3-iodo-8-methylquinoline is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of bromine, chlorine, and iodine atoms in the structure of this compound makes it a valuable compound for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-4-chloro-3-iodo-8-methylquinoline can be achieved through several methods, including:
Classical Methods: These involve the use of traditional organic synthesis techniques, such as halogenation and electrophilic aromatic substitution reactions.
Transition Metal-Free Catalyzed Methods: These methods utilize catalysts that do not contain transition metals, making the process more environmentally friendly.
Ultrasound Irradiation Reactions: This technique uses ultrasonic waves to accelerate chemical reactions, leading to higher yields and shorter reaction times.
Greener Chemical Processes: These methods focus on using environmentally benign reagents and solvents to minimize the environmental impact of the synthesis.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to remove halogen atoms or reduce other functional groups in the molecule.
Substitution: The halogen atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce a variety of functionalized quinoline derivatives.
Scientific Research Applications
7-Bromo-4-chloro-3-iodo-8-methylquinoline has several scientific research applications, including:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic properties.
Biological Studies: The compound is used in the study of biological pathways and mechanisms due to its ability to interact with various biomolecules.
Material Science: It is utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Chemical Synthesis: The compound is a valuable intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 7-Bromo-4-chloro-3-iodo-8-methylquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of halogen atoms in the structure enhances its binding affinity and selectivity towards these targets. The compound can modulate various biochemical pathways, leading to its observed biological effects. Detailed studies on its mechanism of action are essential for understanding its potential therapeutic applications .
Comparison with Similar Compounds
- 7-Bromo-4-chloro-8-methylquinoline
- 4-Chloro-3-iodoquinoline
- 8-Methylquinoline
Comparison: 7-Bromo-4-chloro-3-iodo-8-methylquinoline is unique due to the presence of three different halogen atoms (bromine, chlorine, and iodine) in its structure. This unique combination of halogens imparts distinct chemical reactivity and biological activity compared to other similar compounds. For instance, the presence of iodine can enhance the compound’s ability to undergo specific substitution reactions, while bromine and chlorine contribute to its overall stability and reactivity .
Properties
IUPAC Name |
7-bromo-4-chloro-3-iodo-8-methylquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrClIN/c1-5-7(11)3-2-6-9(12)8(13)4-14-10(5)6/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYNUSDWCJGLFRQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C(C(=CN=C12)I)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrClIN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.42 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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